molecular formula C17H18N4OS B10945472 (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B10945472
M. Wt: 326.4 g/mol
InChI Key: WTYTWPLYFHOVNX-GDNBJRDFSA-N
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Description

5-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its diverse biological activities, and an imidazole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 5-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps. One common synthetic route includes the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-1,3-dihydro-1H-imidazol-4-one under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a cytotoxic agent against certain cancer cell lines.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell death. The pyrazole and imidazole rings can interact with various proteins, disrupting their normal function and triggering apoptosis .

Comparison with Similar Compounds

Similar compounds include other pyrazole and imidazole derivatives, such as:

Compared to these similar compounds, 5-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE stands out due to its unique combination of pyrazole and imidazole rings, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H18N4OS/c1-4-20-16(22)15(18-17(20)23)10-14-11(2)19-21(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,18,23)/b15-10-

InChI Key

WTYTWPLYFHOVNX-GDNBJRDFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(N=C2C)C3=CC=CC=C3)C)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)C)NC1=S

Origin of Product

United States

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